molecular formula C24H29FO6 B042016 9beta,11beta-Fluocinolone acetonide CAS No. 68352-03-4

9beta,11beta-Fluocinolone acetonide

Cat. No. B042016
CAS RN: 68352-03-4
M. Wt: 432.5 g/mol
InChI Key: BYWOITQBHUGMQO-CHWIRLIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9beta,11beta-Fluocinolone acetonide is a corticosteroid . It has been used extensively in dermatological preparations . It is also used in implantable corticosteroid devices .


Molecular Structure Analysis

The molecular formula of 9beta,11beta-Fluocinolone acetonide is C24H29FO6 . Its molecular weight is 432.5 g/mol . The IUPAC name is (1 S ,3 S ,5 S ,6 S ,10 R ,12 S ,13 S ,15 S ,21 S )-15-fluoro-6- (2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo [11.8.0.0 1,3 .0 5,12 .0 6,10 .0 16,21 ]henicosa-16,19-dien-18-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9beta,11beta-Fluocinolone acetonide include a molecular weight of 432.5 g/mol and a molecular formula of C24H29FO6 . It is a corticosteroid that presents a high lipophilicity .

Scientific Research Applications

Diabetic Macular Edema (DME) Treatment

9beta,11beta-Fluocinolone acetonide has been extensively researched for its application in treating Diabetic Macular Edema (DME). Studies have shown that fluocinolone acetonide intravitreal implants are effective in reducing the progression of diabetic retinopathy and improving visual acuity in patients with DME. In the FAME trials, fluocinolone acetonide demonstrated significant improvements in the mean Diabetic Retinopathy Severity Score compared to sham treatments. These findings suggest that fluocinolone acetonide could be a viable option for DME treatment, especially in cases where other therapies have been insufficient (Wykoff et al., 2017) (Veritti et al., 2017).

Chronic Diabetic Macular Edema

The efficacy of fluocinolone acetonide in treating chronic diabetic macular edema has been corroborated by several studies. The research highlights its utility as a second-line treatment option for DME, particularly in patients unresponsive to first-line therapies. This treatment has shown significant improvements in visual acuity and reduced central foveal thickness in patients with chronic DME, indicating its potential as an effective long-term management strategy for this condition (Haritoglou et al., 2013) (Messenger et al., 2013).

Impact on Visual Acuity and Retinal Structure

In addition to reducing macular edema, fluocinolone acetonide implants have shown significant positive impacts on both visual acuity and retinal structure. Studies demonstrate a marked improvement in mean visual acuity and a significant reduction in mean central foveal thickness in patients with diabetic macular edema, indicating its effectiveness in improving both the functional and structural outcomes of the eye (Carneiro et al., 2020).

Treatment in Vitrectomized and Non-Vitrectomized Eyes

Research has also explored the use of fluocinolone acetonide implants in both vitrectomized and non-vitrectomized eyes for treating refractory diabetic macular edema. The results indicate that fluocinolone acetonide can be a useful treatment option in managing refractory DME in both conditions, offering flexibility in its clinical application (La Mantia et al., 2018).

Extended-Release Drug Delivery Systems

Fluocinolone acetonide's efficacy is also linked to its formulation in extended-release drug delivery systems, which provide stable long-term release of the medication. This format is particularly beneficial for chronic conditions like DME, as it reduces the need for frequent treatments and provides consistent therapeutic levels over extended periods (Campochiaro et al., 2010).

Off-Label Use in Uveitis and Uveitic Macular Edema

There's also evidence of off-label use of fluocinolone acetonide implants in managing chronic, non-infectious uveitis with associated macular edema. This suggests its potential applicability beyond diabetic retinopathy, opening avenues for its use in other ocular inflammatory conditions (Reddy et al., 2018).

Future Directions

The response to previous DEX may anticipate the morphologic response to subsequent FAc. Eyes with steroid-induced IOP elevation after DEX are at a high risk of IOP increase after FAc. The visual response after FAc was not associated with the visual response to previous steroids, indicating that FAc may have a role also in patients refractory to DEX implant .

properties

IUPAC Name

(1S,3S,5S,6S,10R,12S,13S,15S,21S)-15-fluoro-6-(2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-18-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO6/c1-20(2)29-18-9-13-14-8-16(25)15-7-12(27)5-6-21(15,3)23(14)19(30-23)10-22(13,4)24(18,31-20)17(28)11-26/h5-7,13-14,16,18-19,26H,8-11H2,1-4H3/t13-,14-,16-,18+,19-,21-,22-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWOITQBHUGMQO-CHWIRLIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C46C(O6)CC3(C2(O1)C(=O)CO)C)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]3[C@]4(O3)[C@H]([C@@H]1C[C@@H]5[C@]2(OC(O5)(C)C)C(=O)CO)C[C@@H](C6=CC(=O)C=C[C@]46C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9beta,11beta-Fluocinolone acetonide

CAS RN

68352-03-4
Record name (6α,9β,11β,16α)-9,11-Epoxy-6-fluoro-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68352-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9beta,11beta-Fluocinolone acetonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068352034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9β,11β-epoxy-6α-fluoro-21-hydroxy-16α,17-(isopropylidene)dioxypregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.484
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9.BETA.,11.BETA.-FLUOCINOLONE ACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2H69G2KP3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.